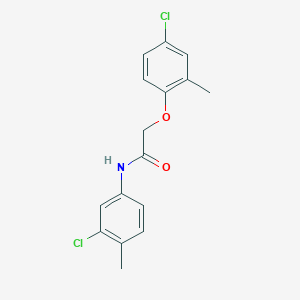
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. This particular compound features two chlorinated methylphenyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with 3-chloro-4-methylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use as a pharmaceutical intermediate or in drug discovery research.
Industry: Could be used in the production of specialty chemicals or as a component in agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide
- 2-(4-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- 2-(4-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. The presence of both chloro and methyl groups may enhance its stability and alter its electronic properties compared to similar compounds.
Properties
CAS No. |
71267-57-7 |
|---|---|
Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-5-13(8-14(10)18)19-16(20)9-21-15-6-4-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
BOFUPRXVHQUVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


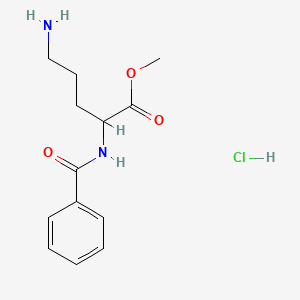
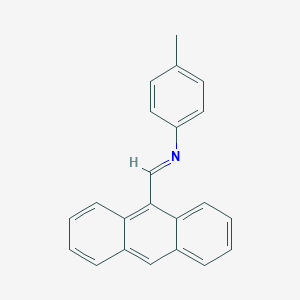
![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)

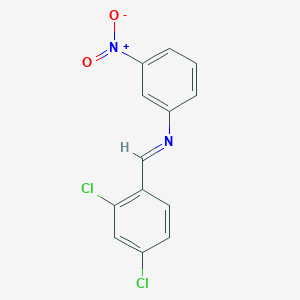







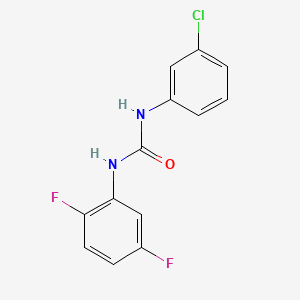
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
